2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzothieno ring fused with a triazolopyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of substituted aminothiophene-3-carbonitrile with cyanoacetic acid hydrazide can lead to the formation of the desired triazolopyrimidine framework . Additionally, microwave-mediated, catalyst-free synthesis methods have been developed to produce similar triazolopyrimidine compounds efficiently .
Chemical Reactions Analysis
2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothieno or triazolopyrimidine rings are replaced with other groups.
Scientific Research Applications
2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment. Its unique structure allows it to interact with specific molecular targets, leading to cytotoxic effects on cancer cells.
Biological Studies: The compound’s ability to inhibit specific enzymes and receptors makes it valuable for studying biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar compounds to 2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include:
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with similar biological activities and applications.
Selenopheno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds share a similar triazolopyrimidine core but contain selenium, which imparts different chemical properties.
The uniqueness of 2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substitution pattern and the presence of a methoxyphenyl group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C18H16N4OS |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C18H16N4OS/c1-23-12-6-4-5-11(9-12)16-20-17-15-13-7-2-3-8-14(13)24-18(15)19-10-22(17)21-16/h4-6,9-10H,2-3,7-8H2,1H3 |
InChI Key |
QICCEBMAFNDJPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5 |
Origin of Product |
United States |
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